Moracetin
Description
Properties
Molecular Formula |
C33H40O22 |
|---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-7-16-20(40)24(44)27(47)32(53-16)50-8-17-21(41)25(45)28(48)33(54-17)55-30-22(42)18-13(38)4-10(35)5-14(18)51-29(30)9-1-2-11(36)12(37)3-9/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1 |
InChI Key |
XXHSUYNZCSBPBG-GZIDCZEMSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Academic Research
Botanical Sources of Moracetin
Morus alba L., commonly known as white mulberry, and other species within the Morus genus are rich sources of various flavonoids, including numerous quercetin (B1663063) glycosides. Extensive research has identified compounds such as quercetin-3-O-glucoside, quercetin-3-O-rutinoside, and quercetin 3-(6-malonylglucoside) in the leaves of Morus alba mdpi.comacademicjournals.orgnih.govscispace.comresearchgate.net. However, based on currently available scientific literature, the presence of this compound (quercetin 3-gentiotrioside) has not been reported in Morus alba or other related Morus species. The primary quercetin derivatives found in this genus are characterized by different glycosidic linkages.
This compound has been identified in plant species outside of the Morus genus. Notably, its presence has been reported in Tribulus pentandrus and Tribulus terrestris nih.gov. These plants are recognized for their diverse phytochemical profiles, which include a variety of flavonoids and steroidal saponins (B1172615) researchgate.net. The occurrence of this compound in these species highlights the need for broader screening of the plant kingdom to identify other potential botanical sources.
Table 1: Reported Botanical Sources of this compound
| Plant Species | Family | Compound Name | Reference |
| Tribulus pentandrus | Zygophyllaceae | This compound | nih.gov |
| Tribulus terrestris | Zygophyllaceae | This compound | nih.gov |
Advanced Isolation Techniques for this compound in Research Contexts
The isolation of this compound for academic research necessitates the use of advanced and systematic extraction and purification techniques to achieve high analytical purity. The methodologies employed are often adapted from established protocols for other structurally similar flavonoid glycosides.
Chromatography is a cornerstone technique for the separation of flavonoids like this compound from complex plant extracts. A multi-step chromatographic approach is typically employed to achieve high purity.
Column Chromatography: This is often the initial purification step. Silica gel is a commonly used stationary phase for the separation of flavonoids from crude extracts researchgate.net. The selection of the mobile phase, typically a gradient system of non-polar and polar solvents (e.g., hexane, ethyl acetate, methanol), is critical for effective separation. For the separation of polar compounds like flavonoid glycosides, other stationary phases such as cross-linked collagen fiber have also been explored, demonstrating effective separation of structurally similar flavonols nih.gov.
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the final purification and quantification of this compound. Reversed-phase columns, particularly C18 columns, are widely used for the separation of quercetin and its derivatives . The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, often with the addition of a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape and resolution nih.govdergipark.org.tr. Isocratic or gradient elution methods can be developed depending on the complexity of the sample nih.gov.
Table 2: Exemplary Chromatographic Conditions for Flavonoid Glycoside Separation
| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Detection | Application |
| Column Chromatography | Silica Gel | Gradient of Hexane:Ethyl Acetate followed by Ethyl Acetate:Methanol | TLC Monitoring | Initial Purification |
| Preparative HPLC | C18 | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | UV-Vis | High-Purity Isolation |
| Analytical HPLC | C18 | Isocratic mixture of Acetonitrile and 2% Acetic Acid | UV (e.g., 370 nm) | Quantification and Purity Assessment |
Solvent Selection: The choice of solvent is paramount. Due to the glycosidic nature of this compound, polar solvents are more effective. Ethanol (B145695) and methanol, often in aqueous mixtures, are commonly used for the extraction of flavonoids. The concentration of the aqueous alcohol solution can be optimized to maximize the extraction yield mdpi.com.
Advanced Extraction Methods: To enhance extraction efficiency and reduce the use of organic solvents and extraction time, modern techniques are employed. Ultrasound-assisted extraction (UAE) is a widely used method that utilizes acoustic cavitation to disrupt plant cell walls and enhance solvent penetration mdpi.comnih.gov.
Response Surface Methodology (RSM): For a systematic optimization of the extraction process, Response Surface Methodology (RSM) is a powerful statistical tool nih.govresearchgate.net. RSM allows for the simultaneous evaluation of multiple variables, such as solvent concentration, temperature, extraction time, and solid-to-liquid ratio, to identify the optimal conditions for maximizing the yield of the target compound mdpi.comresearchgate.net. This approach not only improves extraction efficiency but also provides insights into the interactions between different extraction parameters.
Table 3: Key Parameters for Optimization of Flavonoid Extraction
| Parameter | Range of Investigation (Example) | Rationale |
| Solvent Concentration | 30-90% Aqueous Ethanol | To match the polarity of the target compound for optimal solubility. |
| Temperature | 30-70 °C | To increase solubility and diffusion rates, while avoiding thermal degradation. |
| Extraction Time | 20-60 minutes | To ensure sufficient time for solvent penetration and compound dissolution. |
| Solid-to-Liquid Ratio | 1:10 to 1:30 g/mL | To ensure adequate solvent for complete extraction. |
| Ultrasonic Power (for UAE) | 100-500 W | To enhance cell wall disruption and mass transfer. |
Biosynthesis and Metabolic Pathways of Moracetin
Overview of Flavonoid Biosynthetic Routes Relevant to Moracetin
The biosynthesis of flavonoids is a well-established process in plants, originating from the phenylpropanoid pathway. nih.gov This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, a key precursor that serves as the entry point for flavonoid synthesis. nih.govfrontiersin.org The entire process involves a series of enzymatic reactions that build the characteristic C6-C3-C6 carbon skeleton of flavonoids. biotech-asia.org
The central flavonoid pathway begins with the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold. nih.govfrontiersin.org This initial step is a conserved feature in the biosynthesis of all flavonoid classes. Following this, chalcone isomerase (CHI) converts the chalcone into a flavanone (B1672756), such as naringenin (B18129). biotech-asia.orgmdpi.com
From the flavanone intermediate, the pathway diverges to create different flavonoid subclasses. For the formation of flavonols like quercetin (B1663063) (the aglycone of this compound), the flavanone undergoes hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H) to yield a dihydroflavonol. biotech-asia.org This dihydroflavonol is then oxidized by flavonol synthase (FLS) to produce the corresponding flavonol. frontiersin.orgbiotech-asia.org Further modifications to the basic flavonol structure, such as hydroxylation on the B-ring, are carried out by enzymes like flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) to generate the specific substitution pattern of quercetin. frontiersin.org
Enzymatic Steps and Precursors in this compound Formation
The formation of this compound (quercetin 3-gentiotrioside) nih.gov involves two major stages: the synthesis of its aglycone, quercetin, and the subsequent attachment of a gentiotriosyl sugar moiety.
The synthesis of quercetin begins with the general phenylpropanoid and flavonoid pathways. The primary precursors are phenylalanine and malonyl-CoA. nih.govfrontiersin.org A sequence of enzymes then acts upon these precursors to construct the quercetin molecule.
The process culminates in the glycosylation of the quercetin molecule at the 3-hydroxyl position. This reaction is catalyzed by specific UDP-dependent glycosyltransferases (UGTs). While the specific enzymes for the synthesis of the gentiotrioside chain and its transfer to quercetin are complex and can be species-specific, the general mechanism involves the sequential addition of glucose units. A glucosyltransferase first attaches a glucose molecule to the 3-OH group of quercetin. Subsequently, other specific glucosyltransferases add two more glucose units via β-1,6 linkages to form the gentiotrioside chain, resulting in the final this compound compound. nih.gov
| Enzyme | Abbreviation | Function in Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic acid. frontiersin.org |
| Cinnamate 4-hydroxylase | C4H | Converts Cinnamic acid to 4-Coumaric acid. frontiersin.org |
| 4-Coumaroyl-CoA ligase | 4CL | Converts 4-Coumaric acid to 4-Coumaroyl-CoA. frontiersin.org |
| Chalcone synthase | CHS | Forms naringenin chalcone from 4-Coumaroyl-CoA and Malonyl-CoA. nih.gov |
| Chalcone isomerase | CHI | Isomerizes chalcone to a flavanone (naringenin). biotech-asia.org |
| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanone to a dihydroflavonol. biotech-asia.org |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring at the 3' position to form dihydroquercetin. frontiersin.org |
| Flavonol synthase | FLS | Oxidizes dihydroflavonol to a flavonol (quercetin). frontiersin.org |
| UDP-dependent Glycosyltransferase | UGT | Transfers sugar moieties (e.g., gentiotriose) to the quercetin aglycone to form this compound. nih.gov |
Modulation of Endogenous Metabolic Pathways by this compound
Research has indicated that this compound is associated with the modulation of key endogenous metabolic pathways, particularly those involving lipids. Studies involving dietary supplementation with bamboo leaf extract, which contains flavonoids like this compound, in dairy cows have provided insights into these interactions.
In these studies, changes in the milk metabolome were analyzed. It was observed that a diet supplemented with bamboo leaf antioxidants resulted in significantly downregulated levels of several metabolites, including this compound. x-mol.netfrontiersin.org This downregulation of this compound was correlated with significant alterations in specific metabolic pathways. x-mol.netfrontiersin.org Specifically, metabolic pathway analysis revealed that sphingolipid metabolism, the sphingolipid signaling pathway, and glycerophospholipid metabolism were significantly enriched or affected. x-mol.netfrontiersin.orgresearchgate.net
Sphingolipids and glycerophospholipids are crucial components of cell membranes and are involved in various signaling processes, including those related to immune responses and inflammation. x-mol.netuni-wuerzburg.deresearchgate.net The observed correlation suggests that this compound may play a role in regulating the balance of these lipid-based metabolic systems. While the precise mechanisms of this modulation are still under investigation, the findings point to a functional relationship between the presence of this compound and the activity of these fundamental cellular pathways. x-mol.netresearchgate.net
| Metabolic Pathway | Observed Association with this compound | Potential Significance |
|---|---|---|
| Sphingolipid Metabolism | Pathway was significantly affected in response to dietary changes that also altered this compound levels. x-mol.netfrontiersin.orgcambridge.org | Sphingolipids are key in cell signaling and membrane structure. researchgate.netgenome.jp |
| Glycerophospholipid Metabolism | Pathway was significantly affected in response to dietary changes that also altered this compound levels. x-mol.netfrontiersin.orgcambridge.org | Glycerophospholipids are the main components of cell membranes. genome.jpwikipedia.org |
| Sphingolipid Signaling Pathway | Pathway was significantly enriched when this compound levels were downregulated. x-mol.netfrontiersin.orgresearchgate.net | This pathway is crucial for immune responses and inflammation. x-mol.net |
Synthetic Strategies and Structural Modification Research
Total Synthesis Approaches for Moracetin and its Analogues
The total synthesis of complex glycosides like this compound is a significant challenge due to the need for regioselective glycosylation and stereocontrol. While a direct total synthesis of this compound (quercetin-3-gentiotrioside) is not extensively documented, the strategies employed for the synthesis of analogous quercetin (B1663063) triglycosides, such as quercetin 3-sophorotrioside, provide a clear blueprint for its potential chemical synthesis. nih.govcapes.gov.br
A key approach involves a combination of chemical and enzymatic methods, often referred to as chemoenzymatic synthesis. nih.govchemrxiv.orgmdpi.combeilstein-journals.orgrsc.org A plausible synthetic route for this compound would begin with the quercetin aglycone. The primary challenge lies in the selective glycosylation of the 3-hydroxyl group, as quercetin possesses multiple hydroxyl groups with similar reactivity. nih.gov
Key Synthetic Steps:
Regioselective Protection: The synthesis would likely commence with the selective protection of all hydroxyl groups on the quercetin molecule except for the one at the C-3 position. This can be achieved through a series of protection-deprotection steps using various protecting groups.
Initial Glycosylation: The free 3-hydroxyl group would then be glycosylated with a protected glucose donor. Phase-transfer catalysis is a method that has been successfully used for the C-3 glycosylation of quercetin. nih.govresearchgate.net
Chain Elongation: Following the initial glycosylation, the sugar chain is elongated. This involves the deprotection of the terminal hydroxyl group of the attached glucose and subsequent glycosylation with another protected glucose unit. This process is repeated to form the triglucoside chain. Silver triflate (AgOTf) has been used as a promoter for carbohydrate chain elongation in the synthesis of related compounds. nih.gov
Deprotection: The final step involves the removal of all protecting groups from the quercetin backbone and the sugar moieties to yield the final product, this compound.
An alternative and increasingly popular approach is the use of glycosyltransferases (UGTs). These enzymes exhibit high regioselectivity and stereoselectivity, circumventing the need for multiple protection and deprotection steps. nih.govresearchgate.net For instance, a UGT specific for the 3-hydroxyl group of quercetin could be used to attach the first glucose unit. Subsequently, other UGTs that catalyze the formation of the specific 1→6 glycosidic bond of gentiotriose could be employed for chain elongation. nih.govoup.com
The synthesis of quercetin analogues often involves modifying either the aglycone or the glycosidic chain. For example, methylated quercetin analogues have been synthesized to enhance radical-scavenging activity. mdpi.com
Semi-synthetic Derivatization for Structure-Activity Relationship Studies
Semi-synthetic derivatization of naturally occurring flavonoids like this compound is a crucial tool for conducting structure-activity relationship (SAR) studies. nih.gov These studies aim to understand how different structural features of the molecule influence its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key pharmacophores responsible for its effects. nih.gov
For quercetin and its glycosides, SAR studies have revealed several important insights:
The Role of the Sugar Moiety: The presence, size, and type of the sugar moiety significantly impact the biological activity. mdpi.compan.olsztyn.pl Glycosylation generally increases water solubility and can affect bioavailability. nih.govnih.govnih.gov However, in some cases, the aglycone (quercetin) exhibits stronger activity than its glycosylated forms. For example, quercetin aglycone was found to be a more potent mitochondrial uncoupler than its glycosides like rutin (B1680289) and isoquercitrin. mdpi.com
Position of Glycosylation: The position of the sugar attachment on the quercetin backbone is critical. The most common glycosylation site is the 3-hydroxyl group. pan.olsztyn.pl Modifications at other positions, such as the 7-hydroxyl group, can lead to derivatives with different activity profiles. pan.olsztyn.plfrontiersin.org
Hydroxyl Groups on the Aglycone: The number and position of free hydroxyl groups on the quercetin aglycone are essential for its antioxidant activity. These groups are responsible for scavenging free radicals. pan.olsztyn.pl
A review of O-glycoside quercetin derivatives highlighted that modifications to the quercetin scaffold can lead to compounds with a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.gov The development of novel derivatives through strategies like glycosylation and methylation is an active area of research aimed at improving the therapeutic potential of quercetin-based compounds. koreascience.kr
Regiospecific Glycosylation and its Impact on Research Applications
Regiospecific glycosylation, the controlled attachment of a sugar molecule to a specific position on a complex molecule, is of paramount importance in the study and application of flavonoids like this compound. nih.gov The biological properties of quercetin glycosides are highly dependent on the precise location of the sugar moiety. mdpi.compan.olsztyn.pl
Enzymatic Glycosylation:
The use of uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) has revolutionized the synthesis of specific flavonoid glycosides. nih.govresearchgate.net These enzymes offer a high degree of regioselectivity, which is difficult to achieve through purely chemical methods. nih.govresearchgate.net
Engineered Microorganisms: Researchers have successfully engineered microorganisms, such as Escherichia coli, to express specific UGTs for the production of desired quercetin glycosides. nih.govresearchgate.netjmb.or.kr By co-expressing genes for UGTs and the biosynthesis of sugar donors (like UDP-glucose or UDP-rhamnose), specific glycosides can be synthesized in a whole-cell biocatalysis system. nih.gov
Stepwise Synthesis: Stepwise enzymatic synthesis has been employed to create complex glycosides. For instance, one UGT can be used to attach the first sugar to the 3-hydroxyl group of quercetin, followed by the use of a second UGT to add another sugar to a different position, such as the 7-hydroxyl group, or to elongate the existing sugar chain. nih.govjmb.or.kr
Impact on Research Applications:
The ability to produce specific quercetin glycosides through regiospecific glycosylation has significant implications for research:
SAR Studies: It allows for the systematic synthesis of a wide range of isomers to precisely probe structure-activity relationships. nih.gov
Bioavailability and Metabolism: The position of glycosylation is known to influence the absorption and metabolism of flavonoids in the body. nih.gov Access to pure, specific glycosides is essential for studying these processes accurately.
Development of Novel Therapeutics: By understanding how glycosylation patterns affect bioactivity, researchers can design and synthesize novel flavonoid derivatives with improved therapeutic properties, such as enhanced efficacy or better pharmacokinetic profiles. koreascience.krnih.gov For example, glycosylation can improve the water solubility of quercetin, which may enhance its potential as a drug candidate. nih.govnih.gov
Mechanistic Investigations at the Molecular and Cellular Level
Interaction with Biological Targets
The interaction of Moracetin with biological targets primarily involves its potential to modulate enzyme activity. Investigations into the effects of extracts containing this compound have suggested influences on several key enzymatic pathways.
Receptor Binding Profiling
While specific comprehensive receptor binding profiling data solely for this compound is not extensively detailed in the provided search results, its classification as a flavonoid suggests potential interactions with various receptors known to bind flavonoids. Flavonoids, in general, have been shown to interact with a range of cellular targets, including nuclear receptors like PPARs and LXRs, which play roles in lipid metabolism and inflammation. nih.govresearchgate.net Further dedicated studies are needed to specifically profile this compound's binding affinity and activity at different receptor types.
Protein-Protein Interaction Network Analysis
Studies investigating the mechanisms of compounds found in Morus alba, including this compound, have utilized protein-protein interaction (PPI) network analysis to understand their potential targets and downstream effects. alternative-therapies.com While direct PPI network analysis specifically centered on this compound is not extensively detailed, research on related compounds from Morus alba suggests involvement in pathways related to inflammation and cellular signaling. alternative-therapies.comgoogle.com For instance, studies on other Morus components have indicated interactions with cellular pathways like PI3K/Akt and ERK/MAPK signaling. alternative-therapies.com
Cellular Signaling Pathway Modulation
This compound, as a component of Morus alba extracts, has been implicated in modulating several cellular signaling pathways, particularly those involved in metabolic regulation and inflammatory responses. cellmolbiol.orgnih.govresearchgate.netresearchgate.netresearchgate.net
Research has indicated that Morus alba leaf extracts, which contain this compound, can influence the levels of adipokines like resistin and insulin (B600854). cellmolbiol.orgresearchgate.netresearchgate.net Studies in diabetic rats showed that administration of Morus alba leaf extract and powder significantly decreased serum resistin levels and increased serum insulin concentrations. cellmolbiol.orgresearchgate.netresearchgate.net Resistin is considered a pro-inflammatory adipokine linked to insulin resistance and type 2 diabetes mellitus. cellmolbiol.orgresearchgate.netresearchgate.net The observed modulation of resistin and insulin levels suggests a potential role for this compound and other Morus alba components in ameliorating metabolic dysregulation. cellmolbiol.orgresearchgate.netresearchgate.net
| Compound/Extract | Effect on Resistin Levels | Effect on Insulin Levels | Model System | Reference |
| Morus alba Leaf Extract | Decreased | Increased | Diabetic Rats | cellmolbiol.orgresearchgate.netresearchgate.net |
| Morus alba Leaf Powder | Decreased | Increased | Diabetic Rats | cellmolbiol.orgresearchgate.netresearchgate.net |
This compound, as a flavonoid, is associated with anti-inflammatory properties. cellmolbiol.orgresearchgate.netnih.govresearchgate.netakjournals.com While specific studies detailing this compound's direct effects on inflammatory mediator production pathways are limited in the provided results, Morus alba extracts containing this compound have been shown to possess anti-inflammatory activities. cellmolbiol.orgresearchgate.netnih.govresearchgate.netakjournals.com Flavonoids are known to modulate inflammatory responses by influencing pathways such as NF-κB and MAPK signaling, which regulate the production of pro-inflammatory cytokines and mediators. nih.govresearchgate.netgoogle.com The presence of this compound in anti-inflammatory Morus alba preparations suggests its potential contribution to these effects. cellmolbiol.orgresearchgate.netnih.govresearchgate.netakjournals.com
Investigations into the effects of plant extracts containing this compound on gene expression and proteomic profiles have been conducted, particularly in the context of metabolic and stress responses. For example, studies on the effects of bamboo leaf extract, which contains this compound, on dairy cows showed changes in the expression of genes and metabolites related to sphingolipid metabolism and necroptosis. frontiersin.orgmdpi.comdntb.gov.ua While these studies indicate that components within these extracts can influence gene and protein expression, further research is needed to isolate and specifically attribute these modulations to this compound. frontiersin.orgmdpi.comdntb.gov.ua
While direct evidence for this compound's involvement in the ubiquitin-proteasome pathway or its effect on CHK1 degradation is not explicitly stated in the provided search results, studies on other compounds from Morus species have explored this mechanism. For instance, morusinol, another compound found in Morus alba, has been shown to induce CHK1 degradation through the ubiquitin-proteasome pathway in melanoma cells. researchgate.netresearchgate.net CHK1 is a key kinase involved in cell cycle control and DNA damage response, and its degradation via the ubiquitin-proteasome pathway can impact cell fate. researchgate.netresearchgate.netnih.govnih.gov This suggests that other Morus components can interact with this pathway, warranting further investigation into whether this compound might also play a role, either directly or indirectly, in modulating the ubiquitin-proteasome system or the stability of proteins like CHK1.
| Compound | Effect on CHK1 Degradation | Pathway Involved | Cell Type | Reference |
| Morusinol | Induces degradation | Ubiquitin-Proteasome | Melanoma cells | researchgate.netresearchgate.net |
| This compound | Not explicitly reported | Potential indirect role | Not specified | - |
Fundamental Cellular Processes
Research has explored the impact of this compound and similar compounds on essential cellular processes that govern cell life and death. These processes are critical for maintaining tissue homeostasis and their dysregulation is often implicated in various disease states.
The cell cycle is a tightly regulated series of events that leads to cell division. nih.gov Dysregulation of cell cycle progression is a hallmark of diseases such as cancer. While direct studies specifically on this compound's impact on cell cycle progression are limited in the provided search results, research on related compounds from Morus alba leaves, such as isoquercetin (B192228) and rutin (B1680289), has shown effects on cell cycle phases in gastric cancer cell lines. nih.govresearchgate.net These studies analyzed changes in cell cycle phases by quantifying DNA content using propidium (B1200493) iodide staining and flow cytometry. researchgate.netbrieflands.com
Related Compound Findings:
Isoquercetin and rutin, flavonoids found alongside this compound in Morus alba leaves, were investigated for their effects on human gastric adenocarcinoma (AGS) cells. nih.govresearchgate.net
Analysis of cell cycle phases revealed that these compounds, at specified concentrations (often IC50 doses or multiples thereof), influenced the percentage of cells in different phases (G0/G1, S, and G2/M). researchgate.netbrieflands.com
These studies also indicated an increase in the sub G0 phase, which is indicative of dead cells. researchgate.net
This suggests that while this compound itself wasn't the primary focus for cell cycle studies in the provided results, other flavonoids from the same source plant have demonstrated the capacity to modulate cell cycle progression, potentially contributing to observed biological effects.
Programmed cell death, including apoptosis and necroptosis, is crucial for development, homeostasis, and removing damaged or unwanted cells. nih.govjournalofoncology.org Apoptosis is characterized by caspase activation, cell membrane changes, and chromatin condensation, while necroptosis is a regulated form of necrosis. nih.govjournalofoncology.org
Studies on Moracin N, a novel benzofuran (B130515) derivative also extracted from Morus alba L., have demonstrated its ability to induce apoptosis and autophagy in human non-small-cell lung carcinoma (NSCLC) cells. frontiersin.org The mechanism involved the generation of reactive oxygen species (ROS), which led to mitochondrial dysfunction and activation of mitochondrial apoptosis. frontiersin.org Moracin N also inhibited the AKT/mTOR pathway, leading to autophagy induction. frontiersin.org Interestingly, inhibiting autophagy attenuated the cell death caused by Moracin N, suggesting that autophagy contributed to the cell death in this context. frontiersin.org ROS accumulation was identified as an inducing factor for both apoptosis and autophagy. frontiersin.org
Research involving dietary supplementation with bamboo leaf extract, which contains flavonoids, in dairy cows, indicated that this compound levels were downregulated in milk. researchgate.netfrontiersin.orgx-mol.net Metabolic pathway analysis of milk metabolites in response to this supplementation revealed that pathways such as sphingolipid signaling, glycerophospholipid metabolism, sphingolipid metabolism, and necroptosis were significantly affected. researchgate.netfrontiersin.orgx-mol.netcambridge.org This suggests a potential, albeit indirect, link between factors influencing this compound levels and the regulation of necroptosis pathways in this biological system.
Key Findings on Related Compounds and Pathways:
Moracin N induces apoptosis and autophagy in NSCLC cells via ROS generation, mitochondrial dysfunction, and AKT/mTOR pathway inhibition. frontiersin.org
Autophagy contributes to Moracin N-induced cell death in NSCLC cells. frontiersin.org
Changes in this compound levels in dairy cow milk were associated with significant effects on metabolic pathways including necroptosis, sphingolipid signaling, and metabolism. researchgate.netfrontiersin.orgx-mol.netcambridge.org
These findings highlight the potential of this compound-related compounds to influence programmed cell death pathways, with mechanisms involving ROS generation and modulation of key signaling cascades.
Mutagenicity involves permanent changes in DNA sequence, while antimutagenic agents counteract these effects through various mechanisms, including antioxidant activity, inhibiting mutagen activation, or acting as blocking agents. nih.gov While direct mechanistic studies specifically on this compound's antimutagenic effects were not detailed in the provided search results, Morus alba leaf extracts, which contain this compound, have been reported to possess antimutagenic properties. nih.govbrieflands.com
The antimutagenic potential of compounds can stem from their ability to act as antioxidants, thereby scavenging reactive species that can damage DNA. nih.gov Flavonoids, as a class, are known for their antioxidant properties. zsp.com.pk Another mechanism involves the inhibition of enzymes that activate mutagens or directly interacting with mutagens to prevent them from reaching their DNA targets. nih.gov
Given that this compound is a flavonoid found in Morus alba leaves, its potential antimutagenic effects could be related to the general mechanisms observed for other antimutagenic compounds from natural sources, including antioxidant activity. zsp.com.pknih.gov Further specific research is needed to elucidate the precise mechanisms by which this compound itself might exert antimutagenic effects.
Data Table: Effects of Morus alba Compounds on Cellular Processes (Based on Related Compound Studies)
| Compound (Source) | Cell Type/System | Observed Effect(s) | Proposed Mechanism(s) | Relevant Section |
| Isoquercetin (M. alba) | Human Gastric Adenocarcinoma Cells | Influenced Cell Cycle Phases (G0/G1, S, G2/M), Induced Sub G0 (Cell Death) | Modulation of DNA content and cell cycle regulatory points (Inferred from data) | 5.3.1 Cell Cycle Progression |
| Rutin (M. alba) | Human Gastric Adenocarcinoma Cells | Influenced Cell Cycle Phases (G0/G1, S, G2/M), Induced Sub G0 (Cell Death) | Modulation of DNA content and cell cycle regulatory points (Inferred from data) | 5.3.1 Cell Cycle Progression |
| Moracin N (M. alba) | NSCLC Cells | Induced Apoptosis and Autophagy | ROS generation, Mitochondrial dysfunction, AKT/mTOR pathway inhibition | 5.3.2 Programmed Cell Death |
| This compound (in Dairy Milk) | Dairy Cow Milk | Downregulated levels associated with affected pathways | Association with altered Sphingolipid signaling, Glycerophospholipid metabolism, Sphingolipid metabolism, and Necroptosis pathways | 5.3.2 Programmed Cell Death |
| M. alba Leaf Extracts | Various (General) | Antimutagenic properties (Reported) | Potential antioxidant activity, inhibition of mutagen activation, blocking agents | 5.3.3 Antimutagenic Effects |
Structure Activity Relationship Sar Studies of Moracetin and Its Analogs
Correlating Structural Motifs with Molecular Target Affinity
The foundation of moracetin's biological activity lies in its quercetin (B1663063) aglycone. Specific structural features of this flavonol are crucial for its interaction with molecular targets. SAR studies on quercetin and its analogs have identified several key motifs essential for bioactivity. nih.govrsc.org
The C2=C3 Double Bond: This bond, in conjunction with the 4-oxo (carbonyl) group on the C ring, flattens the heterocyclic C ring and enables electron delocalization across the molecule. This planarity is a significant factor in how the molecule intercalates with biological structures like DNA or fits into the active sites of enzymes. rsc.org
The 3-Hydroxyl Group: The -OH group at the C3 position of the C ring is particularly important for some activities, including antioxidant potential. nih.gov In this compound, this is the site of glycosylation, which significantly alters its interaction with targets compared to the free aglycone.
| Structural Feature of Quercetin Backbone | Role in Molecular Interaction | Reference |
| Catechol group (3',4'-OH) on B ring | Key for antioxidant activity; metal chelation | nih.gov |
| C2=C3 double bond in C ring | Confers planarity, facilitating binding to targets | rsc.org |
| 5-OH and 7-OH groups on A ring | Contribute to hydrogen bonding with target proteins | nih.gov |
| 3-OH group on C ring | Important for antioxidant activity; site of glycosylation | nih.gov |
Impact of Glycosylation on Biological Activity
The attachment of the gentiotriosyl (a triglucoside) moiety to the 3-OH position of quercetin to form this compound has profound effects on its physicochemical properties and subsequent biological activity. Glycosylation is a common modification of flavonoids in nature and generally serves to increase water solubility and stability. nih.govcas.cz
However, this modification often alters bioactivity. For many flavonoid actions, such as direct antioxidant or certain enzyme inhibitory activities, glycosylation can lead to a decrease in potency compared to the aglycone. researchgate.netnih.gov This is often attributed to the large, bulky sugar group causing steric hindrance, which can prevent the molecule from accessing the active site of an enzyme. nih.gov For instance, studies on α-glucosidase have shown that flavonoid glycosides generally exhibit poorer inhibitory activity than their corresponding aglycones due to their larger molecular size. nih.gov
Conversely, glycosylation can enhance other properties. The increased solubility can improve bioavailability in certain contexts. nih.gov Furthermore, some biological activities are enhanced by the presence of a sugar moiety. researchgate.net The glycoside may act as a "pro-drug," being metabolized by enzymes in the body to release the more active quercetin aglycone at specific sites. nih.gov The specific type, number, and linkage of sugars play a crucial role in determining the final biological effect. cas.cz
| Property | Quercetin (Aglycone) | This compound (Glycoside) | General Effect of 3-O-Glycosylation |
| Water Solubility | Low | High | Increases solubility and stability nih.gov |
| Direct Antioxidant Activity | High | Generally Lower | The bulky sugar can hinder free radical scavenging researchgate.net |
| Enzyme Inhibition (e.g., α-glucosidase) | Potent Inhibitor | Generally Weaker Inhibitor | Steric hindrance prevents access to enzyme active sites nih.gov |
| Bioavailability | Limited by poor solubility | Potentially altered/improved | Can act as a pro-drug, releasing the aglycone after absorption nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For flavonoids like quercetin and its derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. researchgate.net
These models analyze various molecular descriptors to predict activity. Key descriptors for flavonoids often include:
Steric Fields: Describing the shape and volume of the molecule.
Electrostatic Fields: Mapping the distribution of positive and negative charges.
Hydrogen Bond Donors/Acceptors: Identifying sites that can form hydrogen bonds, which are critical for ligand-receptor interactions.
While specific QSAR models for this compound are not available, studies on other quercetin derivatives provide valuable insights. For example, a QSAR analysis of quercetin derivatives as potential inhibitors of Acetylcholine-esterase (an enzyme relevant in Alzheimer's disease) showed that modifications to the hydroxyl groups significantly impact binding affinity. nih.gov Such models can help predict the activity of new derivatives and guide the design of more potent compounds by highlighting which structural features are most important for a desired biological effect. researchgate.netacs.org
| QSAR Parameter/Descriptor | Relevance to Flavonoid Activity | Reference |
| Molecular Descriptors | ||
| Electrostatic Fields | Crucial for predicting how the molecule interacts with charged residues in a protein's active site. | researchgate.net |
| Hydrogen-Bond Donor Fields | Highlights the importance of the hydroxyl groups for anchoring the molecule to its target. | researchgate.net |
| Model Validation Metrics | ||
| R² (Correlation Coefficient) | Indicates how well the model fits the data (values closer to 1.0 are better). | acs.org |
| Q² (Cross-validated R²) | Measures the predictive power of the model on new data. | researchgate.net |
Stereochemical Influences on Molecular Interactions
Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in molecular interactions, as biological targets like enzymes and receptors are chiral and highly sensitive to the shape of a ligand. This compound possesses significant stereochemical complexity due to the gentiotriosyl moiety, which contains numerous chiral centers within its three glucose units.
While the flavonoid aglycone itself is largely planar, the large and flexible sugar chain adds a distinct three-dimensional character. This can be a determining factor in biological activity, either by facilitating a specific orientation required for binding or by causing steric clashes that prevent it. Studies on flavonoid stereoisomers have confirmed that different spatial arrangements can lead to significant differences in pharmacological effects. nih.govresearchgate.net Therefore, the specific stereochemistry of the gentiotriosyl chain in this compound is integral to its unique molecular interactions and biological profile.
Advanced Analytical and Spectroscopic Characterization for Research
The detailed investigation of moracetin, a methylated flavonoid, relies on sophisticated analytical techniques to understand its structure, interactions, metabolism, and presence in complex biological systems. Modern research employs a suite of mass spectrometry, spectroscopic, and chromatographic methods, often coupled with advanced data analysis, to achieve comprehensive characterization.
Theoretical and Computational Chemistry Studies of Moracetin
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the binding orientation and affinity of small molecules (ligands) with target proteins. biorxiv.orgcimap.res.in This method is crucial for understanding the molecular interactions between potential drug candidates and their protein targets. biorxiv.org It involves two main steps: predicting the ligand's conformation and its position within the binding site (pose), and assessing the binding affinity using scoring schemes. cimap.res.in
Molecular docking studies have been applied to flavonoids, including quercetin (B1663063) derivatives like Moracetin, to explore their potential interactions with various protein targets. For instance, molecular docking has been used to study the interaction of compounds from Morus species with α-amylase. researchgate.net Another study utilized molecular docking alongside network pharmacology to explore the potential therapeutic targets of quercetin in colorectal cancer, examining its binding ability to target proteins. researchgate.net These studies demonstrate the utility of molecular docking in identifying potential protein targets and understanding the initial binding poses of flavonoid compounds.
Ligand-protein interaction simulations, often following molecular docking, provide a more dynamic view of the binding process and the stability of the resulting complex. These simulations can reveal details about interaction forces, key residues involved in binding, and conformational changes that occur upon binding, information often not directly accessible through static docking or some experimental methods. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations are powerful tools that simulate the time-dependent behavior of atomic systems by numerically integrating Newton's equations of motion. researchgate.net MD simulations are widely used to study the conformational flexibility and dynamics of proteins and protein-ligand complexes. researchgate.netnih.gov They can replicate real-time biological events on a computational platform, offering insights into the fold and conformational changes of biomolecular systems. researchgate.net
In the context of ligand-protein interactions, MD simulations enable detailed analysis at the molecular level, revealing potential drug targets and aiding in the design of new drugs. biorxiv.org They are essential for understanding the stability and dynamics of protein-ligand complexes, including conformational changes and interactions over time. biorxiv.org MD simulations can also be used to estimate the thermodynamics and kinetics associated with protein-ligand binding. researchgate.net
Recent advancements in computing hardware and simulation algorithms have allowed MD simulations to capture dynamic ligand binding and dissociation processes, enabling the computation of both thermodynamic free energies and kinetic rates of ligand binding. frontiersin.org While simulating the entire binding process can be computationally intensive, various enhanced sampling techniques and multiscale approaches combining MD with methods like Brownian dynamics have been developed to improve efficiency and accuracy in predicting binding kinetics. uni-heidelberg.densf.govarxiv.org These simulations can provide insights into binding pathways and mechanisms, such as conformational selection and induced fit. uni-heidelberg.de
MD simulations are also used for conformational analysis of molecules. By simulating the molecule's behavior over time, researchers can explore its preferred shapes and how these conformations change in different environments or upon interaction with other molecules. nih.govmdpi.com This is crucial for understanding how a molecule's three-dimensional structure influences its activity and interactions.
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are based on quantum mechanics and quantum chemistry theories to study the electronic states of matter. j-octa.com These methods are used to calculate the chemical and physical properties of molecules and materials, providing insights into their electronic structure, reactivity, and spectroscopic properties. jstar-research.comaspbs.com
DFT is a widely used ab initio method that focuses on the electron density to derive molecular properties. j-octa.compeerj.com It offers a balance between computational cost and accuracy for many systems. peerj.com Ab initio methods, aiming to solve the Schrödinger equation, include approaches like Hartree-Fock (HF), MP2, and coupled cluster methods, offering varying levels of accuracy and computational expense. peerj.com
These quantum chemical methods can predict various properties of molecules, such as 3-D molecular geometries, electronic properties (charge distribution, molecular orbitals, reactivity indices), and spectroscopic properties. jstar-research.com They can also be used to examine reaction pathways, predict activation energies, and determine site reactivity, providing insights into reaction kinetics and product distributions. jstar-research.comrsc.org
While specific quantum chemical studies solely focused on this compound's electronic properties and reactivity were not prominently found in the search results, the principles of DFT and ab initio calculations are broadly applicable to flavonoid compounds like this compound to understand their electronic structure, potential reaction sites, and how they might behave in chemical reactions or interactions. frontiersin.orgarxiv.orgchemrxiv.org For example, DFT has been used to study the antioxidant capability of other flavonoid-like molecules by analyzing different reaction mechanisms and predicting pKa values. frontiersin.org The accurate prediction of reaction barrier heights using quantum chemical methods is crucial for understanding chemical reactivity. chemrxiv.org
Network Pharmacology Approaches for Multi-Target Prediction
Network pharmacology is an approach that integrates systems biology and network analysis to understand how drugs interact with biological systems through multiple targets and pathways. researchgate.netnih.gov This approach recognizes that most drugs exert their effects by modulating multiple proteins, not just a single target. nih.gov Network pharmacology aims to identify how and where in a disease network a molecule might act to inhibit disease phenotypes. nih.gov
For natural products and complex compounds like this compound, which may have diverse biological activities, network pharmacology can be particularly useful in predicting their potential multi-target effects. By analyzing the interactions of the compound and its potential targets within biological networks, researchers can gain a more holistic understanding of its pharmacological mechanisms. researchgate.net This approach can help in identifying potential therapeutic targets and signaling pathways modulated by the compound. researchgate.netnih.gov
Studies have successfully employed network pharmacology alongside molecular docking to explore the multi-target potential of compounds from medicinal plants against complex diseases like colorectal cancer and diabetes. researchgate.netnih.gov This involves identifying potential targets using databases and bioinformatics tools, constructing interaction networks, and then using molecular docking to validate the binding affinity of the compound to the predicted targets. researchgate.netnih.gov While a specific network pharmacology study on this compound was not found, this methodology is well-suited for investigating the potential multi-target activities of this flavonoid.
Moracetin As a Research Probe and Tool in Chemical Biology
Application in Understanding Biological Pathways
Moracetin has been identified in studies investigating the metabolic changes in biological systems in response to interventions. For instance, this compound was found to be significantly downregulated in the milk of dairy cows supplemented with bamboo leaf extract frontiersin.orgdntb.gov.uacambridge.org. Metabolic pathway analysis in this study revealed that alterations in the levels of several metabolites, including this compound, were associated with enriched pathways such as sphingolipid signaling, glycerophospholipid metabolism, sphingolipid metabolism, and necroptosis frontiersin.orgdntb.gov.uacambridge.org. While this study identifies a change in this compound levels within the context of altered biological pathways, it positions this compound as an observed metabolite rather than an externally applied probe used to dissect these pathways. However, observing the changes in this compound levels in response to a dietary intervention provides insight into its involvement or association with these biological processes.
Data Table: Differential Metabolite Levels in Dairy Cow Milk
| Metabolite | Regulation in AOB Group | Associated Pathways |
| Glycerophospholipids | Significantly upregulated | Glycerophospholipid metabolism |
| Fatty acyls | Significantly upregulated | - |
| This compound | Significantly downregulated | Sphingolipid signaling, Glycerophospholipid metabolism, Sphingolipid metabolism, Necroptosis frontiersin.orgdntb.gov.uacambridge.org |
| Sphinganine | Significantly downregulated | Sphingolipid signaling, Sphingolipid metabolism frontiersin.orgdntb.gov.uacambridge.org |
| Lactulose | Significantly downregulated | - |
Note: This table is based on findings from a study on dietary supplementation in dairy cows and illustrates observed changes in metabolite levels, including this compound, in relation to biological pathways.
Potential as a Biomarker in Biological Systems
The detection of this compound in biological samples and its observed changes in response to physiological or dietary factors suggest its potential as a biomarker. A biomarker is a measurable indicator of some biological state or condition. This compound has been detected in fruits and its presence could potentially serve as a biomarker for the consumption of these foods foodb.cahmdb.ca. Furthermore, the downregulation of this compound in the milk of cows fed bamboo leaf extract, alongside other metabolites, indicates its potential as a biomarker reflecting the metabolic response to such dietary changes frontiersin.orgdntb.gov.uacambridge.org. While research on this compound as a biomarker appears limited based on the provided results, its identification in specific biological contexts opens the possibility for further investigation into its utility as an indicator of dietary intake or metabolic alterations.
Future Research Directions in Moracetin Chemical Biology
Elucidation of Unexplored Molecular Targets
Understanding the specific molecular targets of moracetin is fundamental to elucidating its biological activities. While plant extracts containing this compound have shown effects on various biological processes, the direct targets of this compound often remain unknown. For instance, Morus alba leaf extract, which contains this compound, has demonstrated anti-diabetic effects by potentially regulating adipokines like resistin and influencing insulin (B600854) secretion. cellmolbiol.orgresearchgate.net It has also shown hypnotic and anxiolytic activities, potentially acting through the gamma-aminobutyric acid (GABA) receptor complex or by decreasing dopaminergic transmission, although further investigation into the active substance responsible is needed. innovareacademics.inresearchgate.net
Future research should focus on isolating this compound and employing advanced techniques such as target deconvolution studies, affinity chromatography coupled with mass spectrometry, and surface plasmon resonance to identify the specific proteins or enzymes it interacts with. Investigating the binding kinetics and thermodynamics of this compound with potential targets will provide detailed insights into its mechanism of action at the molecular level. Given its presence in extracts with anti-inflammatory and antioxidant properties, exploring targets within inflammatory pathways (e.g., kinases, transcription factors) and oxidative stress response systems (e.g., antioxidant enzymes) could be particularly fruitful.
Deeper Integration of Multi-Omics Data in Mechanistic Studies
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the biological effects of this compound. While multi-omics studies have been applied in various biological contexts, such as understanding plant responses to stress or evaluating milk quality, their application to investigate the effects of specific compounds like this compound is an important future direction. cambridge.orgmdpi.comnih.gov
Future studies on this compound should leverage multi-omics to provide a holistic view of its impact on biological systems. For example, treating cells or animal models with this compound and then performing transcriptomic analysis could reveal which genes are upregulated or downregulated. Proteomic analysis could identify changes in protein abundance and post-translational modifications, while metabolomics could highlight alterations in metabolic pathways. Integrating these datasets through bioinformatics approaches can help construct comprehensive networks illustrating how this compound perturbs biological systems and reveal interconnected pathways involved in its observed effects. This deeper integration can uncover previously unrecognized mechanisms and identify biomarkers of this compound activity.
Advancements in Synthetic Biology for this compound Production and Modification
The production of natural products like this compound from plant sources can be limited by low yields and complex extraction procedures. frontiersin.org Synthetic biology offers promising avenues for the sustainable and efficient production of this compound and its analogs. nih.govmdpi.comrsc.org
Future research should explore the use of synthetic biology approaches, such as metabolic engineering and combinatorial biosynthesis, to engineer microorganisms (e.g., bacteria, yeast) or cell-free systems for high-yield this compound production. This involves identifying and transferring the biosynthetic genes responsible for this compound synthesis from plants into suitable host organisms. Furthermore, synthetic biology can be used to create libraries of modified this compound structures by altering the biosynthetic pathways or employing enzyme engineering. mdpi.comanr.fr These novel analogs could possess improved pharmacokinetic properties, enhanced potency, or altered target specificity, expanding the potential therapeutic applications of this compound-based compounds. Cell-free synthetic biology systems also present an opportunity for rapid prototyping of biosynthetic pathways and production of natural products. rsc.org
Novel Computational Approaches for Predicting Bioactivity and Interactions
Computational approaches play a vital role in modern chemical biology by enabling the prediction of molecular properties, bioactivity, and interactions. bmc-rm.orgnih.govchemrxiv.org Applying and developing novel computational methods for this compound can significantly accelerate research and development.
Future research should utilize and advance computational techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to predict the bioactivity of this compound and its potential interactions with biological targets. bmc-rm.orgchemrxiv.org QSAR models can correlate structural features of this compound and its analogs with their observed biological effects, aiding in the design of more potent or selective compounds. Molecular docking and dynamics simulations can provide insights into the binding modes and affinities of this compound with predicted or known targets, helping to understand the molecular basis of its activity. chemrxiv.org Furthermore, novel approaches leveraging machine learning and artificial intelligence, which integrate chemical structure information with biological assay data, can be employed to predict this compound's activity across a wide range of biological targets and pathways, even for those where experimental data is limited. frontiersin.orgnih.govfrontiersin.org This can help prioritize experimental studies and identify new research directions for this compound.
Q & A
Q. How can researchers avoid overgeneralizing this compound’s effects in heterogeneous biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
